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# In-Depth Technical Guide: PD 123319 Ditrifluoroacetate

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Compound of Interest

Compound Name: PD 123319 ditrifluoroacetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **PD 123319 ditrifluoroacetate**, a potent and selective non-peptide antagonist for the angiotensin II receptor subtype 2 (AT2). This document details its chemical properties, its role in signaling pathways, and methodologies for its application in research settings.

### **Core Compound Data**

**PD 123319 ditrifluoroacetate** is a critical tool for investigating the physiological and pathophysiological roles of the AT2 receptor. Its high selectivity allows for the specific blockade of this receptor, enabling researchers to delineate its functions from those of the angiotensin II receptor subtype 1 (AT1).

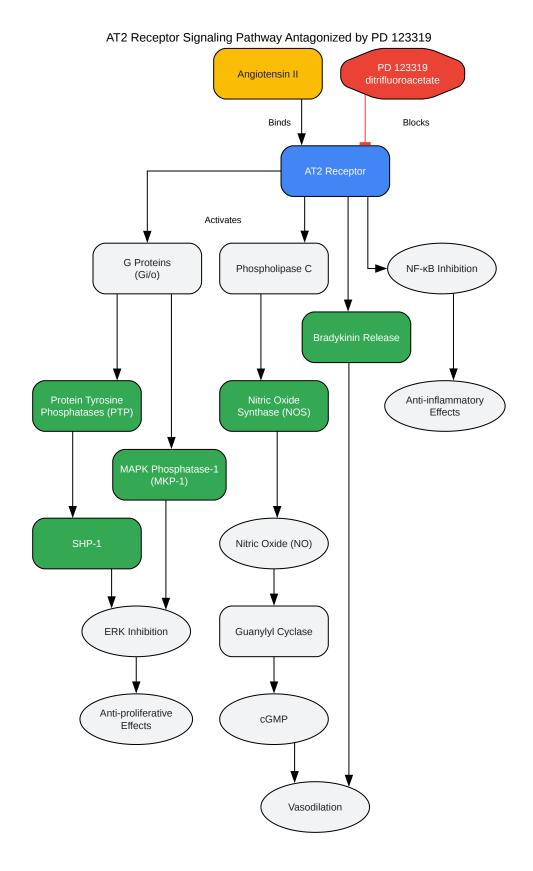


Property	Value	Citations
Product Name	PD 123319 ditrifluoroacetate	[1][2][3][4][5][6][7]
Full Chemical Name	(S-(+)-1-[(4-(Dimethylamino)-3-methylphenyl)methyl]-5- (diphenylacetyl)-4,5,6,7- tetrahydro-1H-imidazo[4,5- c]pyridine-6-carboxylic acid ditrifluoroacetate)	[1][2]
Molecular Formula	C31H32N4O3 · 2C2HF3O2	[1][5]
Molecular Weight	736.66 g/mol (anhydrous basis)	[1][4][5]
CAS Number	136676-91-0	[1][7]
Purity	≥98% (HPLC)	[1][2]
Form	Powder	[1]
Solubility	Soluble in water to 100 mM.	[3][7]
Storage Temperature	2-8°C	[1]

## **Angiotensin II AT2 Receptor Signaling Pathway**

**PD 123319 ditrifluoroacetate** acts by blocking the AT2 receptor, thereby inhibiting its downstream signaling cascades. The AT2 receptor often mediates effects that counterbalance the actions of the AT1 receptor, such as promoting vasodilation and having anti-inflammatory and anti-proliferative effects. The diagram below illustrates the key signaling pathways inhibited by PD 123319.





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AT2 Receptor Signaling Antagonism



#### **Experimental Protocols**

The following sections outline generalized methodologies for in vitro and in vivo studies using **PD 123319 ditrifluoroacetate**, synthesized from various research applications.

#### In Vitro Experimental Protocol: Receptor Binding Assay

This protocol provides a framework for assessing the binding affinity of compounds to the AT2 receptor using PD 123319 as a competitor.

- 1. Materials and Reagents:
- PD 123319 ditrifluoroacetate
- Radiolabeled angiotensin II (e.g., [125I]-Ang II)
- Cell membranes or tissues expressing AT2 receptors (e.g., bovine adrenal glomerulosa cells)
- Binding buffer (e.g., Tris-HCl with MgCl2, bovine serum albumin)
- Wash buffer
- Scintillation fluid and counter
- 2. Procedure:
- Prepare cell membranes expressing AT2 receptors.
- In a multi-well plate, add a constant concentration of radiolabeled angiotensin II to each well.
- Add varying concentrations of PD 123319 or the test compound to the wells.
- Add the cell membrane preparation to initiate the binding reaction.
- Incubate the plate at a controlled temperature for a specific duration to reach equilibrium.
- Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.



- Wash the filters with ice-cold wash buffer.
- Measure the radioactivity on the filters using a scintillation counter.
- Analyze the data to determine the concentration of PD 123319 that inhibits 50% of the specific binding of the radioligand (IC50). IC50 values for PD 123319 are reported to be 34 nM in rat adrenal tissue and 210 nM in the brain.[2]

## In Vivo Experimental Protocol: Investigation of Cardiovascular Effects

This protocol describes a general approach for studying the in vivo effects of AT2 receptor blockade with PD 123319 in an animal model.

- 1. Animal Model:
- Select an appropriate animal model (e.g., rats, mice).
- Acclimatize animals to laboratory conditions. All procedures should be approved by an institutional animal care and use committee.
- 2. Drug Preparation and Administration:
- Dissolve PD 123319 ditrifluoroacetate in a suitable vehicle (e.g., saline, PBS).
- The route of administration can be intravenous, intraperitoneal, or subcutaneous via osmotic minipumps for continuous infusion.
- Dosages can vary depending on the study; for example, doses of 0.3, 3, and 10 mg/kg have been used in rats to study colitis.[8]
- 3. Experimental Groups:
- Vehicle control group.
- Angiotensin II infusion group (to stimulate the system).
- PD 123319 treatment group.

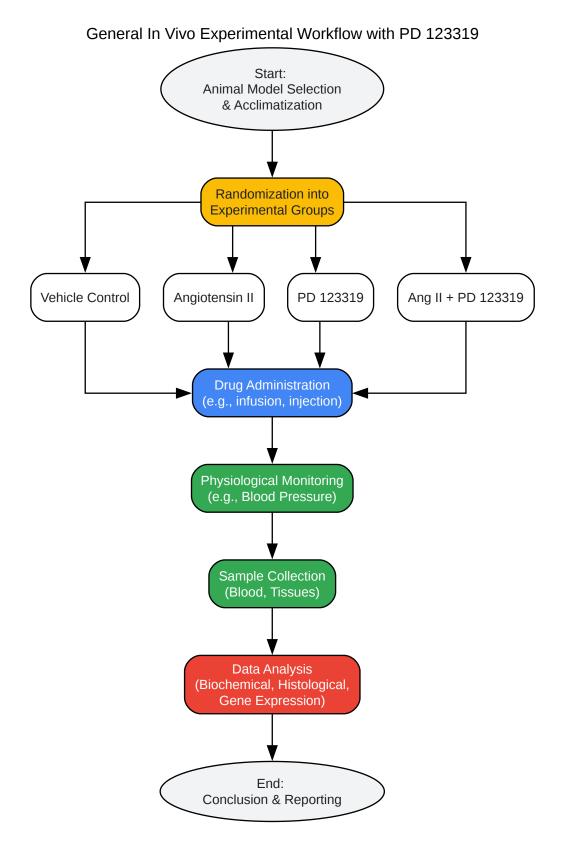


- Angiotensin II + PD 123319 co-treatment group.
- 4. Data Collection:
- Monitor physiological parameters such as blood pressure and heart rate.
- At the end of the study, collect blood and tissue samples for analysis (e.g., measurement of biomarkers, gene expression, histological examination).
- 5. Data Analysis:
- Statistically compare the data between the different experimental groups to determine the effect of AT2 receptor blockade by PD 123319.

## **Experimental Workflow Diagram**

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of PD 123319.





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In Vivo Experimental Workflow



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